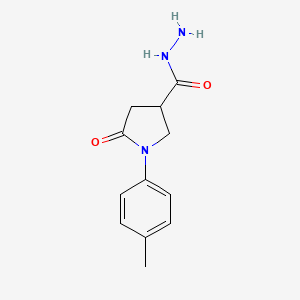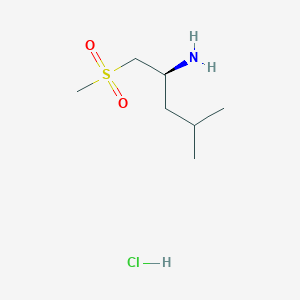
(S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloride, also known as Lisdexamfetamine dimesylate, is a prodrug of the central nervous system (CNS) stimulant dextroamphetamine. It is used for the treatment of attention-deficit/hyperactivity disorder (ADHD) and binge eating disorder (BED). Lisdexamfetamine dimesylate is a controlled substance due to its potential for misuse, abuse, and dependence.
Mecanismo De Acción
(S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloridemine dimesylate works by increasing the levels of dopamine and norepinephrine in the brain. Dopamine and norepinephrine are neurotransmitters that are involved in the regulation of attention, focus, and mood. (S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloridemine dimesylate is a prodrug that is converted to dextroamphetamine in the body. Dextroamphetamine is a CNS stimulant that increases the release of dopamine and norepinephrine from neurons in the brain.
Biochemical and Physiological Effects:
(S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloridemine dimesylate has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also increases the release of glucose from the liver and muscles, which provides energy to the body. (S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloridemine dimesylate can also cause side effects such as insomnia, loss of appetite, and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloridemine dimesylate has several advantages for lab experiments. It is a potent CNS stimulant that can be used to study the effects of dopamine and norepinephrine on the brain. It can also be used to study the effects of psychostimulants on behavior and cognition. However, (S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloridemine dimesylate is a controlled substance that requires special handling and storage. It can also be expensive and difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for the study of (S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloridemine dimesylate. One direction is to investigate its potential use in the treatment of other psychiatric disorders such as depression, anxiety, and schizophrenia. Another direction is to study its long-term effects on the brain and body. It is also important to develop new synthesis methods that are more efficient and cost-effective. Finally, it is important to continue to study the potential for misuse, abuse, and dependence of (S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloridemine dimesylate.
Métodos De Síntesis
(S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloridemine dimesylate is synthesized by coupling dextroamphetamine with l-lysine using N,N'-carbonyldiimidazole as a coupling agent. The reaction mixture is then treated with methanesulfonic acid to form (S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloridemine dimesylate. The synthesis method is a multi-step process that requires careful attention to detail to ensure the purity and potency of the final product.
Aplicaciones Científicas De Investigación
(S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloridemine dimesylate has been extensively studied for its therapeutic effects in the treatment of ADHD and BED. It has been shown to improve attention, focus, and impulse control in individuals with ADHD. (S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloridemine dimesylate has also been shown to reduce binge eating episodes in individuals with BED. In addition, (S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloridemine dimesylate has been studied for its potential use in the treatment of other psychiatric disorders such as depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
(2S)-4-methyl-1-methylsulfonylpentan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2S.ClH/c1-6(2)4-7(8)5-11(3,9)10;/h6-7H,4-5,8H2,1-3H3;1H/t7-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNPQDBMMKAUJJ-FJXQXJEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CS(=O)(=O)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CS(=O)(=O)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(3,5-difluorophenyl)acetamide](/img/structure/B2400287.png)
![6-(2,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2400288.png)
![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2400289.png)
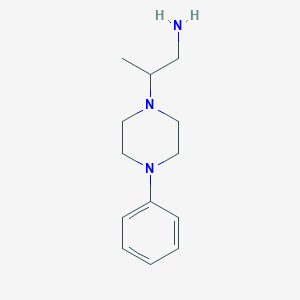
![3-Methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2400292.png)
![ethyl 4-({[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2400293.png)
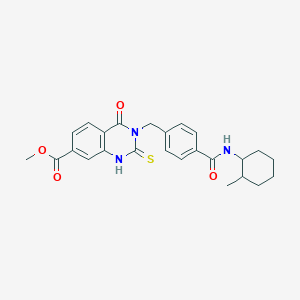
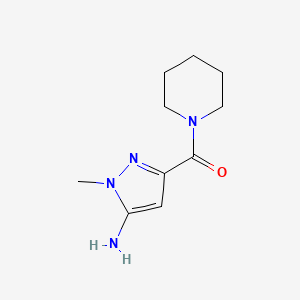
![[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B2400300.png)
